Tucatinib

Catalog No.
S547973
CAS No.
937263-43-9
M.F
C26H24N8O2
M. Wt
480.53
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tucatinib

CAS Number

937263-43-9

Product Name

Tucatinib

IUPAC Name

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine

Molecular Formula

C26H24N8O2

Molecular Weight

480.53

InChI

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31)

InChI Key

SDEAXTCZPQIFQM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5

Solubility

Soluble in DMSO, not in water

Synonyms

ARRY380; ARRY 380; ARRY-380; ONT380; ONT 380; ONT-380. Irbinitinib; Tucatinib.

Description

The exact mass of the compound Tucatinib is 480.2022 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Tucatinib is a small molecule inhibitor of the HER2 protein []. HER2, or human epidermal growth factor receptor 2, is a protein involved in cell growth and proliferation. Overexpression of HER2 is found in some aggressive cancers, making it a target for therapeutic intervention []. Tucatinib was developed by Array BioPharma and licensed to Cascadian Therapeutics [].

The significance of Tucatinib lies in its ability to target HER2-positive cancers, offering a more specific treatment approach compared to traditional chemotherapy. This targeted therapy has shown promise in improving patient outcomes for specific types of breast and colorectal cancers [, ].


Molecular Structure Analysis

Tucatinib has a complex heterocyclic structure containing several key features:

  • Pyrrolocarbazole core: This core ring system forms the backbone of the molecule and is responsible for its HER2 inhibitory activity [].
  • Amine group: This functional group contributes to the binding affinity of Tucatinib to the HER2 protein [].
  • Fluorine atoms: The presence of fluorine atoms helps to improve the drug's potency and pharmacokinetic properties [].

The specific spatial arrangement of these features within the molecule is crucial for its interaction with HER2 []. However, detailed three-dimensional structural data is not publicly available.


Physical And Chemical Properties Analysis

Specific data regarding Tucatinib's physical and chemical properties, such as melting point, boiling point, and solubility, is not readily available from public sources. This information may not be publicly available due to proprietary reasons.

Tucatinib acts as a HER2 tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a critical role in cell signaling pathways. In HER2-positive cancers, HER2 overexpression leads to uncontrolled cell growth and proliferation. Tucatinib binds competitively to the ATP-binding pocket of the HER2 tyrosine kinase domain, thereby blocking its activity [, ]. This inhibition disrupts the HER2 signaling pathway, ultimately leading to cancer cell death or slowed growth [].

Tucatinib can cause a variety of side effects, including diarrhea, fatigue, nausea, and skin rash []. Clinical trials have also reported more serious side effects, such as interstitial lung disease and hepatotoxicity [, ]. The drug label provides a comprehensive list of potential side effects and safety considerations [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Exact Mass

480.2022

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tucatinib

Biological Half Life

A pharmacokinetic study revealed a half-life of approximately 5.38 hours. Prescribing information mentions a geometric mean half-life of about 8.21 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Tukysa -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Estok, Thomas M.; Zaknoen, Sara L.; Mansfield, Robert K.; Lawhon, Tracy. (Tragara Pharmaceuticals, Inc., USA). Therapies for treating cancer using combinations of COX-2 inhibitors and anti-HER2(ErbB2) antibodies or combinations of COX-2 inhibitors and HER2(ErbB2) receptor tyrosine kinase inhibitors.   PCT Int. Appl. (2009), 121pp. CODEN: PIXXD2 WO 2009042618 A1 20090402.

Explore Compound Types